![molecular formula C14H17FN2O2 B2566469 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)isobutyramide CAS No. 896292-32-3](/img/structure/B2566469.png)
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)isobutyramide
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Overview
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)isobutyramide, also known as FL-41, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidines and isobutyramides, which are known for their diverse biological activities.
Scientific Research Applications
Met Kinase Inhibition
One significant area of research involving compounds structurally related to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)isobutyramide is in the discovery and development of selective Met kinase inhibitors. These compounds have shown promise in oncology, particularly in the inhibition of the Met kinase superfamily, which plays a crucial role in tumor growth and metastasis. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration (Schroeder et al., 2009).
Antibacterial Research
Another application is in the synthesis of compounds for antibacterial research. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance, represents an important step in developing new antibacterial agents (Fleck et al., 2003).
Melanin-Concentrating Hormone Receptor Antagonists
Research into the regulation of feeding, energy metabolism, and psychiatric disorders has also seen the application of related compounds. Arylacetamides, for example, have been explored as melanin-concentrating hormone 1 receptor (MCH1) antagonists, with certain compounds showing promise in improving pharmacokinetic properties and exhibiting in vivo efficacy in models of anxiety (Jiang et al., 2007).
Antimycobacterial Activity
Compounds structurally related to this compound have also been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing significant in vitro and in vivo activity, suggesting potential as new antimycobacterial agents (Kumar et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide”, it’s difficult to detail its mode of action. Similar compounds, like indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Compounds with a pyrrolidine ring, which this compound contains, have been associated with a wide range of biological activities .
Pharmacokinetics
The presence of a pyrrolidine ring in its structure could influence these properties .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide”. Similar compounds have shown a range of biological activities .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-9(2)14(19)16-11-7-13(18)17(8-11)12-5-3-10(15)4-6-12/h3-6,9,11H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVGQFLRRHZABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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